molecular formula C3H7NO5S B14140915 2-(Carboxyamino)ethanesulfonic acid CAS No. 25547-55-1

2-(Carboxyamino)ethanesulfonic acid

Cat. No.: B14140915
CAS No.: 25547-55-1
M. Wt: 169.16 g/mol
InChI Key: FUPKJQFINJHPEG-UHFFFAOYSA-N
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Description

2-(Carboxyamino)ethanesulfonic acid is an organic compound with the molecular formula C3H7NO5S. It belongs to the class of organosulfonic acids, which are characterized by the presence of a sulfonic acid group. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxyamino)ethanesulfonic acid typically involves the reaction of ethanesulfonic acid with a carboxylating agent. One common method is the carboxylation of ethanesulfonic acid using carbon dioxide under high pressure and temperature conditions. The reaction is catalyzed by a suitable catalyst, such as a metal complex, to facilitate the formation of the carboxyamino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where ethanesulfonic acid is reacted with carbon dioxide in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through crystallization or distillation processes.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxyamino)ethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carboxyamino group to an amine group.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Aminoethanesulfonic acid.

    Substitution: Various substituted ethanesulfonic acid derivatives.

Scientific Research Applications

2-(Carboxyamino)ethanesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in industrial processes.

Mechanism of Action

The mechanism of action of 2-(Carboxyamino)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent in chemical reactions, facilitating the formation or transformation of other molecules. In biological systems, it may interact with enzymes or proteins, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Ethanesulfonic acid: A simpler sulfonic acid with similar chemical properties.

    Piperazine-N,N’-bis(2-ethanesulfonic acid): A related compound used as a buffer in biological research.

Uniqueness

2-(Carboxyamino)ethanesulfonic acid is unique due to the presence of both carboxyamino and sulfonic acid functional groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

25547-55-1

Molecular Formula

C3H7NO5S

Molecular Weight

169.16 g/mol

IUPAC Name

2-(carboxyamino)ethanesulfonic acid

InChI

InChI=1S/C3H7NO5S/c5-3(6)4-1-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H,7,8,9)

InChI Key

FUPKJQFINJHPEG-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)O)NC(=O)O

Origin of Product

United States

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